molecular formula C11H12N4O2 B12908244 5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 61683-70-3

5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12908244
CAS No.: 61683-70-3
M. Wt: 232.24 g/mol
InChI Key: YJTDZQMOJWTHOR-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenylamino group attached to a pyrimidine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.

    Condensation Reaction: The first step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the desired pyrimidine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The amino and phenylamino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyluracil: Lacks the phenylamino group, resulting in different chemical and biological properties.

    6-Phenylaminouracil: Lacks the methyl group, leading to variations in reactivity and activity.

    5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the methyl group, affecting its overall properties.

Uniqueness

5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the methyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound is primarily attributed to its interaction with key biological targets:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15.0Induction of apoptosis
A54912.5Inhibition of tubulin polymerization
MCF710.0Cell cycle arrest at G1 phase
HepG220.0DNA damage response activation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Study on Anticancer Efficacy :
    A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells by inducing apoptosis through mitochondrial pathways. The study highlighted the potential for this compound as a lead structure for developing novel anticancer agents .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of the compound against various pathogenic bacteria and fungi. Results indicated that it showed promising activity against Staphylococcus aureus and Candida albicans, suggesting a dual therapeutic potential in treating infections alongside cancer .

Properties

CAS No.

61683-70-3

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-6-anilino-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-15-10(16)8(12)9(14-11(15)17)13-7-5-3-2-4-6-7/h2-6,13H,12H2,1H3,(H,14,17)

InChI Key

YJTDZQMOJWTHOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)NC2=CC=CC=C2)N

Origin of Product

United States

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